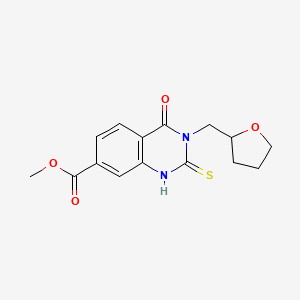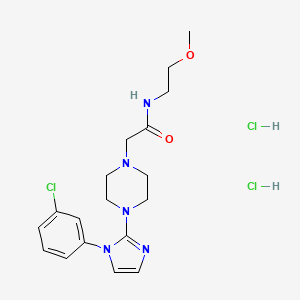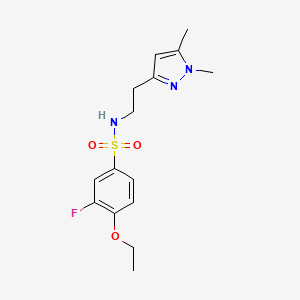![molecular formula C15H16N2 B2904778 2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline CAS No. 246247-91-6](/img/structure/B2904778.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline” is a chemical compound that belongs to the class of nitrogen-containing heterocyclic compounds . It is a part of the larger family of isoquinoline compounds, which are known for their diverse biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2-aminobenzylamines as substrates with aldehydes . For instance, a study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H14N2 . The compound has a molecular weight of 222.292 .Chemical Reactions Analysis
The compound is involved in cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This reaction is facilitated by using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .科学的研究の応用
Asymmetric Synthesis and Catalysis
A novel asymmetric preparation of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed, highlighting the potential of "2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline" in the synthesis of chiral compounds, which are crucial in drug development and catalysis. This method showcases the utility of anilines in stereoselective organocatalytic cyclizations, resulting in compounds with high enantioselectivity (Liu & Lu, 2010).
Material Science and Polymerization Catalysts
"this compound" derivatives have been used in the preparation of phosphine-amido hafnium and zirconium complexes, demonstrating their role in olefin polymerization. These findings offer insights into the development of novel catalysts for the polymer industry, where the synthesis of polymers with specific properties is crucial (Jun et al., 2013).
Organic Synthesis Methodologies
Research has introduced new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, starting from compounds similar to "this compound". These methods facilitate the synthesis of complex alkaloids, which are significant in the development of pharmaceuticals and natural product synthesis (Mujde, Özcan, & Balcı, 2011).
Supramolecular Chemistry
Studies have demonstrated the synthesis of substituted 2-aryl-2,3-dihydroquinazolin-4(1H)-ones in water under neutral conditions, mediated by β-cyclodextrin. This research points to the applications of "this compound" derivatives in green chemistry and supramolecular chemistry, where the development of environmentally friendly synthetic routes is a priority (Ramesh et al., 2012).
Fluorescent Thermometers
One unique application involves the use of "this compound" derivatives in the development of a ratiometric fluorescent thermometer. This thermometer exhibits an unusual intensification of fluorescence intensity with increasing temperature, showcasing the potential of these compounds in temperature sensing and molecular electronics (Cao et al., 2014).
作用機序
Target of Action
Related compounds have been found to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
It is likely that this compound interacts with its target receptor, potentially leading to changes in cellular signaling pathways and gene expression .
Biochemical Pathways
Given its potential interaction with pparδ, it may influence pathways related to lipid metabolism, inflammation, and cellular energy homeostasis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential interaction with pparδ, it may influence cellular metabolism and inflammatory responses .
Safety and Hazards
将来の方向性
Future research could focus on the development of novel synthetic routes towards the formation of these pharmaceutically important scaffolds . Additionally, the exploration of the biological potential of “2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline” and its derivatives could be a promising direction .
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-7-3-4-8-15(14)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSVLGXQUCGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)


![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)
![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)
![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)


